(3,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone

Catalog No.
S13997660
CAS No.
M.F
C7H7F2NOS
M. Wt
191.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,4-Difluorophenyl)(imino)methyl-lambda6-sulfanon...

Product Name

(3,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone

IUPAC Name

(3,4-difluorophenyl)-imino-methyl-oxo-λ6-sulfane

Molecular Formula

C7H7F2NOS

Molecular Weight

191.20 g/mol

InChI

InChI=1S/C7H7F2NOS/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3

InChI Key

YVHJTVUODCHCMF-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC(=C(C=C1)F)F

(3,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone is an organosulfur compound characterized by its unique structural features, which include a difluorophenyl group, an imino group, and a sulfanone functional group. Its molecular formula is C7H7F2NOSC_7H_7F_2NOS and it has a molecular weight of approximately 191.2 g/mol. This compound is classified under sulfoximines and is gaining attention in various fields of research due to its potential applications in medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones, which may exhibit different properties and reactivities.
  • Reduction: The imino group can be reduced to form amines using reducing agents such as sodium borohydride.
  • Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Research indicates that (3,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone exhibits notable biological activity. Its structure allows it to interact with various biomolecules, potentially influencing cellular processes through mechanisms such as:

  • Modulating enzyme activity
  • Interacting with receptors
  • Exhibiting antimicrobial and anticancer properties

The unique combination of the difluorophenyl group and the imino functionality enhances its lipophilicity and metabolic stability, making it a candidate for further pharmacological studies.

The synthesis of (3,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 3,4-difluoroaniline with a suitable sulfonyl chloride under controlled conditions. The process usually requires:

  • Base Addition: A base such as triethylamine is added to facilitate the formation of the imino group.
  • Heating: The reaction mixture is heated to ensure complete conversion of the starting materials to the desired product.
  • Purification: The resulting compound is purified using methods like recrystallization or chromatography.

Industrial production methods mirror these laboratory techniques but are optimized for larger scale synthesis to maximize yield and purity.

(3,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone has several applications across various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties, particularly in antimicrobial and anticancer research.
  • Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Material Science: Explored for its potential use in developing new materials due to its unique chemical properties.

Studies on the interactions of (3,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone with biomolecules have revealed that:

  • It can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function.
  • Its sulfur atom can participate in redox reactions that affect cellular processes.

These interactions underline the compound's potential as a therapeutic agent and highlight the need for further research into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with (3,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone. Notable examples include:

Compound NameUnique Features
(2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanonePresence of two fluorine atoms enhances electronic properties
(2-Chlorophenyl)(imino)methyl-lambda6-sulfanoneChlorine substitution affects lipophilicity
(2-Fluorophenyl)(imino)methyl-lambda6-sulfanoneFluorine enhances lipophilicity and metabolic stability

Uniqueness

(3,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone is unique due to its specific substitution pattern on the phenyl ring. This arrangement contributes to distinct chemical reactivity and biological activity compared to its analogs. The combination of a difluorophenyl group with an imino functionality attached to a sulfur atom imparts unique properties that are valuable for various applications in research and industry.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

191.02164134 g/mol

Monoisotopic Mass

191.02164134 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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